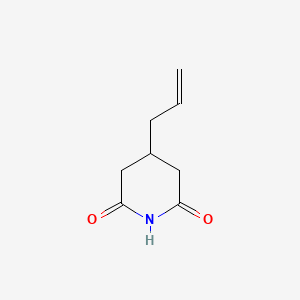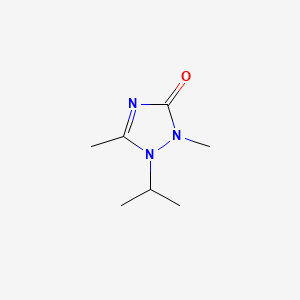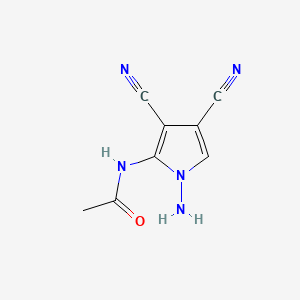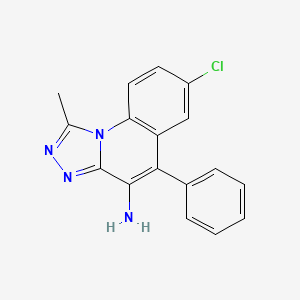
(S)-2-Methylhexanol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methylhexanol-d3 is a compound that is used extensively in scientific research for its unique properties. It is a deuterated form of (S)-2-Methylhexanol, which is a chiral compound that is commonly found in nature. The deuterated form is used in research because it has a unique isotopic label that allows scientists to track its movements and interactions in biological systems.
Mechanism of Action
The mechanism of action of (S)-2-Methylhexanol-d3 is not fully understood, but it is believed to interact with enzymes and other proteins in biological systems. The deuterium label allows scientists to track the movement of the compound in vivo and to identify its interactions with other molecules.
Biochemical and Physiological Effects:
(S)-2-Methylhexanol-d3 is generally considered to be a safe compound with minimal toxicity. It is metabolized in the liver and excreted in the urine. It has been shown to have a range of physiological effects, including the ability to lower blood glucose levels and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-2-Methylhexanol-d3 in lab experiments is its unique isotopic label, which allows scientists to track its movements and interactions in biological systems. However, there are also some limitations to its use. For example, it is relatively expensive compared to other tracer molecules, and it may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research involving (S)-2-Methylhexanol-d3. One area of interest is the development of new drugs that target specific enzymes or proteins in biological systems. Another area of interest is the use of (S)-2-Methylhexanol-d3 as a tracer molecule in metabolic studies to better understand the underlying mechanisms of metabolic diseases such as diabetes and obesity. Additionally, there is potential for the development of new diagnostic tools that use (S)-2-Methylhexanol-d3 as a biomarker for various diseases.
Synthesis Methods
The synthesis of (S)-2-Methylhexanol-d3 involves the use of deuterium oxide (D2O) as a starting material. D2O is reacted with (S)-2-Methylhexanal, which is a chiral aldehyde, in the presence of a catalyst to produce (S)-2-Methylhexanol-d3. The process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(S)-2-Methylhexanol-d3 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in metabolic studies to track the movement of molecules in biological systems. It is also used in drug discovery and development to study the mechanism of action of drugs and to identify potential drug targets.
properties
CAS RN |
1329614-76-7 |
|---|---|
Product Name |
(S)-2-Methylhexanol-d3 |
Molecular Formula |
C7H16O |
Molecular Weight |
119.222 |
IUPAC Name |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChI Key |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
synonyms |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)




![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
